molecular formula C22H19N3O2 B11206052 4-[3-(4'-Propoxybiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]pyridine

4-[3-(4'-Propoxybiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]pyridine

Cat. No.: B11206052
M. Wt: 357.4 g/mol
InChI Key: COJYINDLIVIWDJ-UHFFFAOYSA-N
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Description

4-[3-(4’-Propoxybiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4’-Propoxybiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]pyridine typically involves multiple steps, starting with the preparation of the biphenyl and oxadiazole intermediates. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4’-Propoxybiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-[3-(4’-Propoxybiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(4’-Propoxybiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(4’-Propoxybiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]pyridine is unique due to its combination of a biphenyl group, an oxadiazole ring, and a pyridine ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C22H19N3O2

Molecular Weight

357.4 g/mol

IUPAC Name

3-[4-(4-propoxyphenyl)phenyl]-5-pyridin-4-yl-1,2,4-oxadiazole

InChI

InChI=1S/C22H19N3O2/c1-2-15-26-20-9-7-17(8-10-20)16-3-5-18(6-4-16)21-24-22(27-25-21)19-11-13-23-14-12-19/h3-14H,2,15H2,1H3

InChI Key

COJYINDLIVIWDJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC=NC=C4

Origin of Product

United States

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